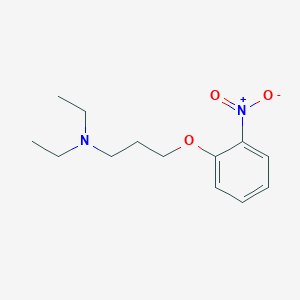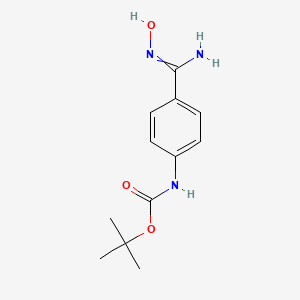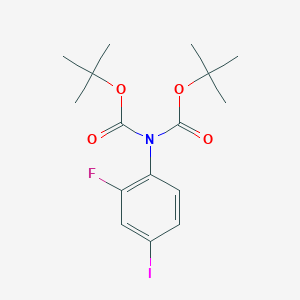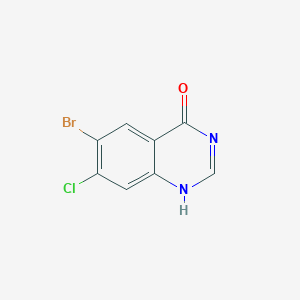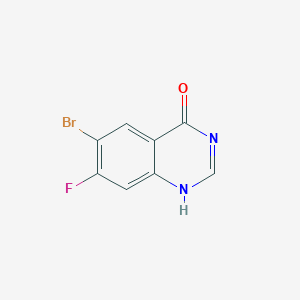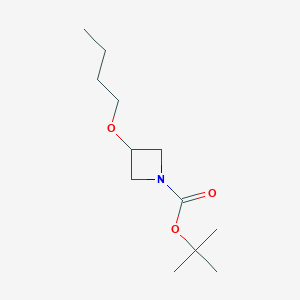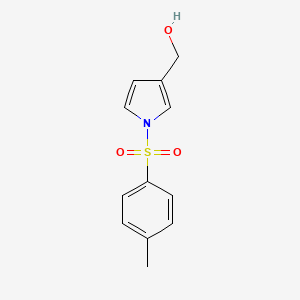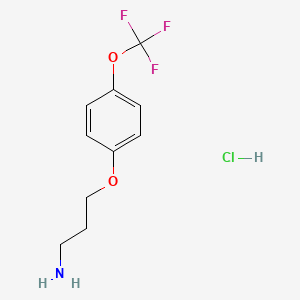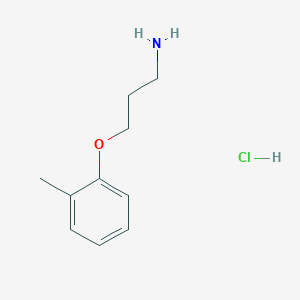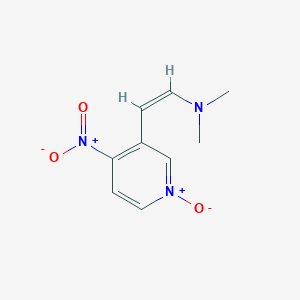![molecular formula C10H11N3O3 B7889677 4-(1H-Benzo[d][1,2,3]triazol-1-yloxy)butanoic acid](/img/structure/B7889677.png)
4-(1H-Benzo[d][1,2,3]triazol-1-yloxy)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-Benzo[d][1,2,3]triazol-1-yloxy)butanoic acid is a chemical compound that belongs to the class of benzotriazole derivatives. This compound is characterized by the presence of a benzotriazole ring attached to a butanoic acid moiety. Benzotriazole derivatives are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzo[d][1,2,3]triazol-1-yloxy)butanoic acid typically involves the copper-catalyzed click reaction of azides with alkynes, a widely used method for constructing 1,2,3-triazole rings . The reaction conditions often include the use of copper(I) catalysts, such as copper(I) bromide or copper(I) iodide, in the presence of a base like sodium ascorbate. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar click chemistry techniques. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
4-(1H-Benzo[d][1,2,3]triazol-1-yloxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzotriazole ring.
Reduction: Reduced forms of the benzotriazole ring.
Substitution: Substituted benzotriazole derivatives with various functional groups.
科学研究应用
4-(1H-Benzo[d][1,2,3]triazol-1-yloxy)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
作用机制
The mechanism of action of 4-(1H-Benzo[d][1,2,3]triazol-1-yloxy)butanoic acid involves its interaction with specific molecular targets. For example, it has been studied for its ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft. This mechanism is relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.
相似化合物的比较
4-(1H-Benzo[d][1,2,3]triazol-1-yloxy)butanoic acid can be compared with other benzotriazole derivatives, such as:
4-(1H-1,2,4-Triazol-1-yl)butanoic acid: Similar in structure but with a different triazole ring, leading to different biological activities and chemical properties.
4-(1H-1,2,3-Triazol-1-yl)benzoic acid: Another benzotriazole derivative with potential anticancer properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other benzotriazole derivatives.
属性
IUPAC Name |
4-(benzotriazol-1-yloxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-10(15)6-3-7-16-13-9-5-2-1-4-8(9)11-12-13/h1-2,4-5H,3,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKIZWKJNQYMBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2OCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3S)-4-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid](/img/structure/B7889598.png)
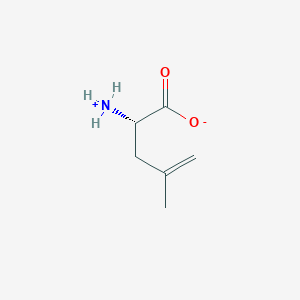
![[(2S,3S)-3-hydroxy-1-methoxy-1-oxobutan-2-yl]azanium;chloride](/img/structure/B7889623.png)
